2-Chloro-1,10-phenanthroline

Overview

Description

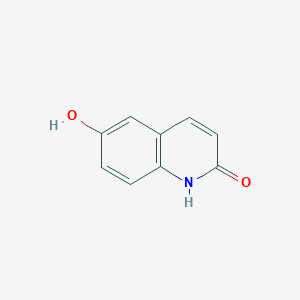

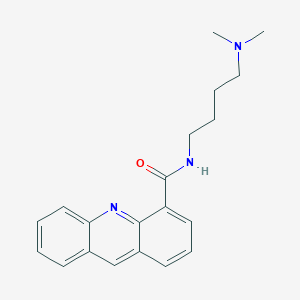

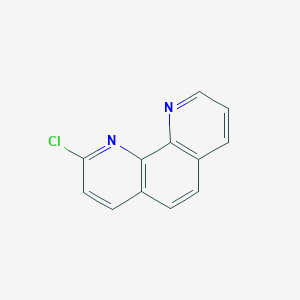

2-Chloro-1,10-phenanthroline is an organic compound with the molecular formula C12H7ClN2. It is a derivative of 1,10-phenanthroline, where a chlorine atom is substituted at the second position of the phenanthroline ring. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming complexes with various metal ions .

Mechanism of Action

Target of Action

2-Chloro-1,10-phenanthroline primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance and chemotaxis respectively .

Mode of Action

The compound interacts with its targets by forming strong complexes with metal ions . This interaction can inhibit the function of the target proteins, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Given its targets, it is likely to affect the pathways related to bacterial resistance and chemotaxis .

Pharmacokinetics

The compound is known to be soluble in organic solvents , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets. By inhibiting Metallo-beta-lactamase L1 and Methyl-accepting chemotaxis protein II, it can potentially affect bacterial resistance and chemotaxis .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, changes in pH can affect the compound’s solubility and therefore its bioavailability .

Biochemical Analysis

Biochemical Properties

It is known that 1,10-phenanthroline and its derivatives can form complexes with metal ions These complexes can interact with various biomolecules, potentially influencing biochemical reactions

Cellular Effects

Some copper (II) complexes based on 1,10-phenanthroline have shown dose-dependent cytotoxicity to human lung cell lines in the 1-50 µM concentration range

Molecular Mechanism

It is known that 1,10-phenanthroline and its derivatives can form complexes with metal ions These complexes can interact with various biomolecules, potentially influencing biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,10-phenanthroline typically involves the chlorination of 1,10-phenanthroline. One common method includes the reaction of 1,10-phenanthroline with phosphorus pentachloride (PCl5) in the presence of a solvent like chloroform. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coordination Reactions: It forms complexes with metal ions, which are widely studied in coordination chemistry.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used for substitution reactions.

Coordination Reactions: Metal salts such as copper(II) chloride or iron(III) chloride are common reagents.

Major Products:

Substitution Reactions: Products include derivatives like 2-amino-1,10-phenanthroline or 2-thio-1,10-phenanthroline.

Coordination Reactions: Various metal complexes, such as [Cu(this compound)2]Cl2, are formed.

Scientific Research Applications

2-Chloro-1,10-phenanthroline has diverse applications in scientific research:

Comparison with Similar Compounds

1,10-Phenanthroline: The parent compound, which lacks the chlorine substitution, is widely used in coordination chemistry and has similar applications.

2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups at positions 2 and 9, used for similar purposes but with different steric and electronic properties.

2,2’-Bipyridine: A structurally related compound with two pyridine rings, also used as a ligand in coordination chemistry.

Uniqueness: 2-Chloro-1,10-phenanthroline is unique due to the presence of the chlorine atom, which can influence its reactivity and the stability of its metal complexes. This makes it particularly useful in studying the effects of halogen substitution on the properties of phenanthroline derivatives .

Properties

IUPAC Name |

2-chloro-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMQHFRVPVGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326669 | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7089-68-1 | |

| Record name | 2-Chloro-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7089-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the common use of 2-chloro-1,10-phenanthroline in chemical research?

A: this compound (cphen) is frequently employed as a building block in coordination chemistry. [, , , , , , , , , ] Its chlorine atom allows for further functionalization, while the phenanthroline core readily coordinates with metal ions, forming complexes with various geometries and properties. [, ]

Q2: Can you provide an example of a complex structure formed with this compound and describe its key features?

A: Certainly. One example is the complex [Zn(NCS)(C12H7ClN2)2][Zn(NCS)3(C12H7ClN2)], which contains both cationic and anionic zinc complexes. [] In both the cations and anions, zinc(II) adopts a distorted trigonal-bipyramidal geometry. The cations are coordinated by two cphen ligands and one thiocyanate ligand, while the anions are coordinated by one cphen and three thiocyanate ligands. [] The crystal packing reveals interesting interactions, including π–π stacking between cphen rings and short intermolecular S⋯Cl and S⋯S contacts. []

Q3: How does the presence of the chlorine atom in this compound influence its coordination chemistry?

A: The chlorine atom introduces steric hindrance, influencing the geometry and stability of metal complexes. [] This steric effect can impact the kinetics of complex formation and dissociation, as observed in studies with copper(II) and zinc(II). [, ]

Q4: Beyond coordination chemistry, are there other applications of this compound derivatives?

A: Yes, derivatives of this compound have been explored for their potential photochromic properties. [] For instance, 2-benzyl-1,10-phenanthrolines substituted with electron-withdrawing groups at the 2' position of the benzyl group were synthesized and investigated for their reversible photoinduced proton transfer abilities. []

Q5: Are there studies investigating the magnetic properties of complexes incorporating this compound?

A: Yes, a one-dimensional manganese(II) chain complex, [Mn(μ 1,3-N3)(phenCl)2]n (ClO4)n, utilizing this compound as a co-ligand, has been synthesized and structurally characterized. [] Magnetic susceptibility measurements revealed antiferromagnetic interactions mediated by the bridging azido ligands within the chain. []

Q6: Has this compound been used to synthesize tridentate ligands?

A: Absolutely. Reacting this compound with hydrazine or N1-methylhydrazine yields tridentate ligands capable of forming bis-ligand complexes with nickel(II) and iron(II). [] These complexes have been studied for their spectral properties and magnetic behavior, revealing interesting spin-transition phenomena in the iron(II) complexes. [] Another example is 1,10-phenanthrolin-2-yl-(pyridin-2-yl)amine, synthesized from this compound, which acts as a tridentate ter-imine type ligand. [] This ligand forms low-spin complexes with iron(II) and high-spin complexes with cobalt(II), highlighting the influence of metal ion on the electronic configuration. []

Q7: What are the analytical techniques commonly used to characterize this compound and its complexes?

A: Various techniques are employed, including X-ray crystallography for determining solid-state structures, [, , ] spectroscopic methods such as UV-Vis and NMR to analyze electronic and structural features, [, , ] and magnetic susceptibility measurements to probe magnetic properties. [] Electrochemical methods like cyclic voltammetry can be used to investigate the redox behavior of metal complexes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)

![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide](/img/structure/B21628.png)

![3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21650.png)

![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)